molecular formula C18H20 B13995359 (1-Cyclopropyl-3-phenylpropyl)benzene CAS No. 58280-91-4

(1-Cyclopropyl-3-phenylpropyl)benzene

Cat. No.: B13995359
CAS No.: 58280-91-4
M. Wt: 236.4 g/mol
InChI Key: JAEGCRIYLYFQPV-UHFFFAOYSA-N
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Description

(1-Cyclopropyl-3-phenylpropyl)benzene is an organic compound with the molecular formula C18H20 It consists of a benzene ring substituted with a cyclopropyl group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropyl-3-phenylpropyl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with a cyclopropyl-phenylpropyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Another method involves the Suzuki-Miyaura coupling reaction, where a cyclopropyl-phenylpropyl boronic acid is coupled with a halobenzene in the presence of a palladium catalyst and a base. This method offers high selectivity and yields under mild conditions .

Industrial Production Methods

Industrial production of this compound often utilizes continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropyl-3-phenylpropyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: HNO3/H2SO4 (nitration), SO3/H2SO4 (sulfonation), Br2/FeBr3 (bromination)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Saturated hydrocarbons

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Mechanism of Action

The mechanism of action of (1-Cyclopropyl-3-phenylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group imparts strain to the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylbenzene: Similar structure but lacks the phenylpropyl group.

    Phenylcyclopropane: Similar structure but lacks the benzene ring.

    Cyclopropylphenylmethane: Similar structure but with a different substitution pattern.

Uniqueness

(1-Cyclopropyl-3-phenylpropyl)benzene is unique due to the presence of both cyclopropyl and phenylpropyl groups attached to the benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

58280-91-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

(1-cyclopropyl-3-phenylpropyl)benzene

InChI

InChI=1S/C18H20/c1-3-7-15(8-4-1)11-14-18(17-12-13-17)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2

InChI Key

JAEGCRIYLYFQPV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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